molecular formula C10H18ClNO2 B12940836 Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 2306264-00-4

Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No.: B12940836
CAS No.: 2306264-00-4
M. Wt: 219.71 g/mol
InChI Key: SNODDRWJJSKFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azaspiro[35]nonane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves the reaction of a suitable azaspiro compound with methyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Material: Azaspiro compound

    Reagent: Methyl chloroformate

    Base: Triethylamine or similar base

    Solvent: Dichloromethane or another suitable solvent

    Reaction Conditions: Room temperature, inert atmosphere

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydroxide in aqueous or alcoholic medium

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted products with different functional groups replacing the original ones

Scientific Research Applications

Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with spirocyclic structures.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar spirocyclic structure but different substitution pattern.

    Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties.

    2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: Contains a hydroxyl group, resulting in different reactivity and applications.

These comparisons highlight the unique structural features and potential applications of this compound in various fields of research.

Properties

CAS No.

2306264-00-4

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 2-azaspiro[3.5]nonane-7-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-2-4-10(5-3-8)6-11-7-10;/h8,11H,2-7H2,1H3;1H

InChI Key

SNODDRWJJSKFPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(CC1)CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.